4-(Difluoromethyl)-3-propan-2-yloxybenzoic acid
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Overview
Description
4-(Difluoromethyl)-3-propan-2-yloxybenzoic acid is an organic compound that features a difluoromethyl group attached to a benzoic acid core. This compound is of interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The presence of the difluoromethyl group can significantly alter the physical and chemical properties of the molecule, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-3-propan-2-yloxybenzoic acid typically involves the introduction of the difluoromethyl group onto a benzoic acid derivative. One common method is the difluoromethylation of a suitable precursor using difluorocarbene reagents. This can be achieved through various catalytic and non-catalytic processes, often involving metal catalysts such as copper or palladium .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-3-propan-2-yloxybenzoic acid can undergo several types of chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can target the benzoic acid moiety or the difluoromethyl group, leading to different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring .
Scientific Research Applications
4-(Difluoromethyl)-3-propan-2-yloxybenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-3-propan-2-yloxybenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This can lead to the modulation of biological pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzoic acid: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
Difluoromethylphenol: Contains a difluoromethyl group attached to a phenol ring.
Difluoromethylbenzene: A simpler compound with a difluoromethyl group attached directly to a benzene ring.
Uniqueness
4-(Difluoromethyl)-3-propan-2-yloxybenzoic acid is unique due to the presence of both the difluoromethyl group and the propan-2-yloxy group on the benzoic acid core. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(difluoromethyl)-3-propan-2-yloxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-6(2)16-9-5-7(11(14)15)3-4-8(9)10(12)13/h3-6,10H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOIHZWEHJRASY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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